molecular formula K4Pb9 B14409121 Pubchem_71414728 CAS No. 84109-36-4

Pubchem_71414728

Cat. No.: B14409121
CAS No.: 84109-36-4
M. Wt: 2.02e+03 g/mol
InChI Key: OLWPGDULFHKXGS-UHFFFAOYSA-N
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Description

PubChem71414728 (CID: 71414728) is a compound registered in the PubChem Compound database, a public repository managed by the National Center for Biotechnology Information (NCBI). As of 2025, PubChem integrates chemical data from over 400 global sources, encompassing biological activities, molecular properties, and literature associations . These include chemical structure validation, generation of 2-D/3-D conformers (if applicable), and cross-linking to associated bioassays, literature, and related compounds .

Properties

CAS No.

84109-36-4

Molecular Formula

K4Pb9

Molecular Weight

2.02e+03 g/mol

InChI

InChI=1S/4K.9Pb

InChI Key

OLWPGDULFHKXGS-UHFFFAOYSA-N

Canonical SMILES

[K].[K].[K].[K].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for chemical compounds like Pubchem_71414728 often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors, batch reactors, and other industrial-scale equipment to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71414728 can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: The compound may be reduced using reducing agents to form reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Such as halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives.

Scientific Research Applications

Pubchem_71414728 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and applications in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71414728 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biological molecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify compounds analogous to a query molecule: 2-D similarity (structural analogs) and 3-D similarity (shape-based analogs) . Below is a detailed comparison using PubChem_71414728 as a reference:

Table 1: Key Metrics for 2-D vs. 3-D Similarity in PubChem

Feature 2-D Similarity (Similar Compounds) 3-D Similarity (Similar Conformers)
Basis Atom connectivity and bond topology Molecular shape and pharmacophoric features
Scoring Method Tanimoto coefficient (≥0.8 threshold) Shape-Tanimoto and color scores
Coverage All compounds in PubChem ~90% of PubChem (excludes salts, mixtures)
Typical Use Case Scaffold hopping, functional group analogs Drug repurposing, protein-ligand docking
Precomputed Data Yes (up to 1,000 neighbors per compound) Yes (up to 500 conformers per compound)

Table 2: Conformer Model Criteria for 3-D Similarity

Parameter Threshold
Non-hydrogen atoms ≤50
Rotatable bonds ≤15
Supported elements H, C, N, O, F, Si, P, S, Cl, Br, I
Stereocenters ≤5 undefined

Research Findings

Complementarity of 2-D and 3-D Methods : A 2016 study demonstrated that 2-D and 3-D neighboring sets in PubChem capture distinct relationships. For example, 2-D neighbors of this compound might share its benzodiazepine scaffold, while 3-D neighbors could mimic its binding pose to GABA receptors .

Limitations in 3-D Coverage : Approximately 10% of PubChem compounds (e.g., salts, multi-component structures) lack 3-D conformer models, restricting 3-D similarity analysis for such entities .

Biological Relevance : Compounds with high 3-D similarity to this compound often exhibit overlapping bioactivity profiles (e.g., kinase inhibition), even if structurally dissimilar in 2-D space .

Data Accessibility and Tools

PubChem provides the following resources for comparative analysis:

  • 2-D Similarity Search : Accessible via the PubChem Structure Search tool, enabling substructure, superstructure, and identity searches .
  • 3-D Similarity Search : Utilizes the PubChem3D interface, which ranks conformers by shape and feature alignment .
  • Precomputed Neighbors : Lists of 2-D/3-D neighbors are available on the Compound Summary page of this compound, alongside bioactivity data for analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.